4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Overview
Description
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Virtual Screening and Breast Tumor Metastasis
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine, under the derivative name (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine 1 (IPR-1), was used in virtual screening targeting the urokinase receptor (uPAR). This led to the discovery of compounds that block angiogenesis and inhibit cell growth, particularly in breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds are potential candidates for breast tumor metastasis treatment (Wang et al., 2011).
Organotin(IV) Derivatives and Biological Activities
A study focused on the synthesis of organotin(IV) derivatives using 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate. These compounds exhibited significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, suggesting potential use in antimicrobial and anticancer therapies (Shaheen et al., 2018).
Structural and Electronic Properties
Research has been conducted on the structural and electronic properties of molecules containing this compound. These studies, which utilized density functional theory (DFT) and semi-empirical molecular orbital calculations, provide insights into the interaction of these molecules with their environment, relevant to their potential applications in various scientific fields (Essa & Jalbout, 2008).
Potential Anti-Malarial Agents
Certain derivatives of this compound have been identified as potential anti-malarial agents. The structural analysis of these derivatives showed the importance of specific substituents for generating anti-malarial activity, providing a basis for the development of new therapeutic agents (Cunico et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s suggested that it might influence gaba-ergic neurotransmission in the brain .
Biochemical Pathways
It’s suggested that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Result of Action
The compound has shown potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . It has also exhibited good selectivity between cancer cells and normal cells .
Biochemical Analysis
Biochemical Properties
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. The compound’s interaction with proteins can also affect their function and stability, leading to alterations in cellular processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, it can cause cell cycle arrest, further inhibiting the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to induce apoptosis is linked to its interaction with specific proteins involved in cell death pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of specific enzymes can lead to the accumulation or depletion of certain metabolites, altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHCQZLXBLDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588785 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76672-65-6 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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